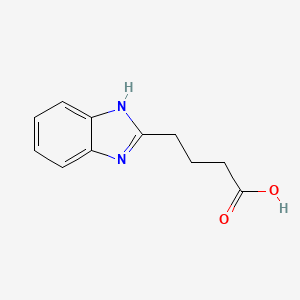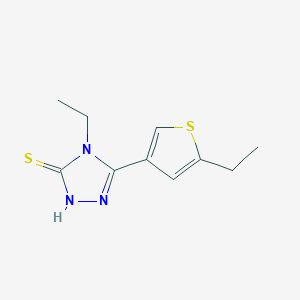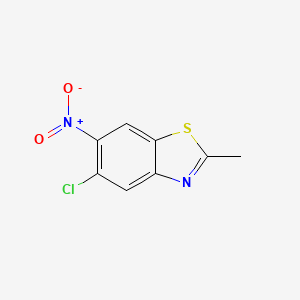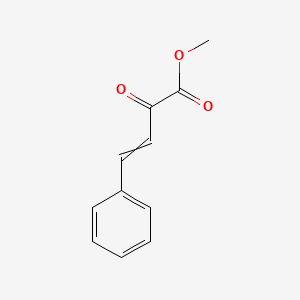
Methyl 2-oxo-4-phenylbut-3-enoate
概述
描述
Methyl 2-oxo-4-phenylbut-3-enoate is an organic compound with the molecular formula C({11})H({10})O(_{3}). It is a derivative of butenoic acid and is characterized by the presence of a phenyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing methyl 2-oxo-4-phenylbut-3-enoate involves an aldol condensation reaction between benzaldehyde and methyl acetoacetate. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to form the desired product.
-
Claisen Condensation: : Another method involves the Claisen condensation of ethyl phenylacetate with methyl acetate in the presence of a strong base like sodium ethoxide. This reaction forms a β-keto ester, which can then be decarboxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated control systems to maintain precise temperature and pH conditions.
化学反应分析
Types of Reactions
-
Oxidation: : Methyl 2-oxo-4-phenylbut-3-enoate can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate can yield carboxylic acids.
-
Reduction: : The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, other esters.
科学研究应用
Chemistry
Methyl 2-oxo-4-phenylbut-3-enoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine
This compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of bioactive molecules with anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-performance materials.
作用机制
The mechanism by which methyl 2-oxo-4-phenylbut-3-enoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, it typically acts as a substrate that undergoes hydrolysis or oxidation. The phenyl group and ester functionality play crucial roles in determining the reactivity and specificity of the compound in these processes.
相似化合物的比较
Similar Compounds
Methyl 2-oxo-4-methylbut-3-enoate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 2-oxo-4-phenylbut-3-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-oxo-4-phenylpent-3-enoate: Similar structure but with an additional carbon in the chain.
Uniqueness
Methyl 2-oxo-4-phenylbut-3-enoate is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its analogs. The phenyl group also enhances the compound’s potential biological activity, making it a valuable target for drug development and other applications.
属性
IUPAC Name |
methyl 2-oxo-4-phenylbut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDYRZGSCHGREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342557 | |
| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6395-86-4 | |
| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-oxo-4-phenylbut-3-enoate a valuable reactant in organic synthesis?
A1: this compound is a β,γ-unsaturated α-ketoester, a class of compounds that can participate in various reactions to form complex cyclic structures. Its structure, featuring both a ketone and an ester group, allows for diverse reactivity and potential for further transformations. Research shows that it can be utilized in N-heterocyclic carbene (NHC) catalyzed reactions, particularly with the assistance of Lewis acids, to synthesize highly substituted cyclopentanols with excellent diastereo- and enantioselectivity []. This approach offers a route to valuable chiral building blocks for pharmaceuticals and other biologically active compounds.
Q2: Can this compound be used to synthesize other structures besides cyclopentanols?
A3: Yes, the products derived from this compound's reaction with enals, catalyzed by NHCs and a Lewis Acid, are versatile intermediates. For example, the resulting cyclopentanols possess two ester groups that can be further manipulated. Research has demonstrated their conversion to β-hydroxyketones and 3,4-cis-disubstituted cyclopentanones through selective reduction and oxidation steps []. This highlights the potential of this compound as a starting point for accessing a diverse range of valuable cyclic structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
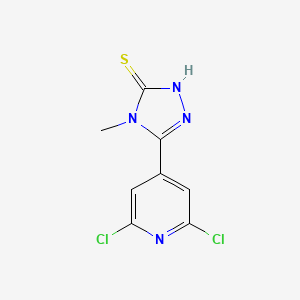
![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)
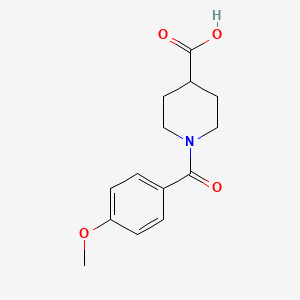
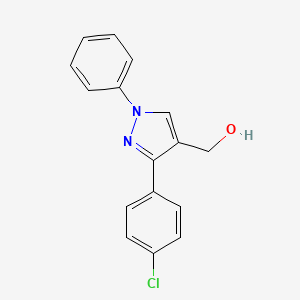
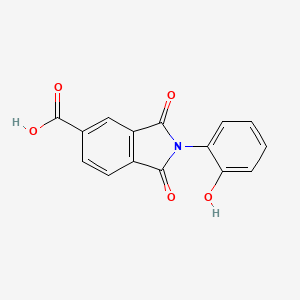
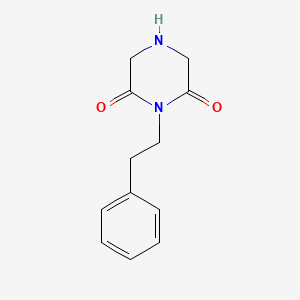

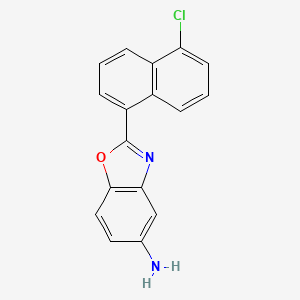
![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)
